molecular formula C9H10N2O4 B181553 3-((4-Nitrophenyl)amino)propanoic acid CAS No. 35005-61-9

3-((4-Nitrophenyl)amino)propanoic acid

Cat. No.: B181553
CAS No.: 35005-61-9
M. Wt: 210.19 g/mol
InChI Key: CKMRSZAIJYEUKL-UHFFFAOYSA-N
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Description

3-((4-Nitrophenyl)amino)propanoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to the beta position of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Nitrophenyl)amino)propanoic acid typically involves the reaction of 4-nitrobenzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products:

    Reduction: The major product is N-(4-aminophenyl)-beta-alanine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

3-((4-Nitrophenyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Nitrophenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo reduction or substitution, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic reduction and nucleophilic substitution reactions.

Comparison with Similar Compounds

  • N-(4-Nitrophenyl)glycine
  • N-(4-Nitrophenyl)alanine
  • N-(4-Nitrophenyl)valine

Comparison: 3-((4-Nitrophenyl)amino)propanoic acid is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties compared to its analogs. The beta position of the alanine allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(4-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-9(13)5-6-10-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMRSZAIJYEUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35005-61-9
Record name N-(4-Nitrophenyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35005-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035005619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-nitrophenyl)-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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